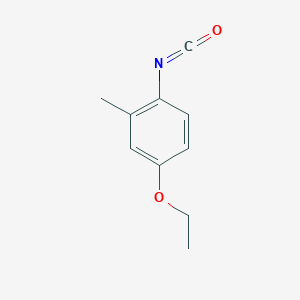
4-Ethoxy-1-isocyanato-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, characterized by the presence of an ethoxy group, an isocyanate group, and a methyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors such as toluene. The process includes nitration, reduction, and subsequent functional group transformations to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxy-1-isocyanato-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
4-Ethoxy-1-isocyanato-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urea or carbamate derivatives. The ethoxy and methyl groups influence the compound’s reactivity and stability by affecting the electron density on the benzene ring .
Comparaison Avec Des Composés Similaires
- 4-Methylphenyl isocyanate
- 4-Isocyanatotoluene
- p-Tolyl isocyanate
Comparison: 4-Ethoxy-1-isocyanato-2-methylbenzene is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to other similar compounds. The combination of the ethoxy, isocyanate, and methyl groups provides distinct chemical properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
4-ethoxy-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-3-13-9-4-5-10(11-7-12)8(2)6-9/h4-6H,3H2,1-2H3 |
Clé InChI |
PBMXVBIUMRJMIA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


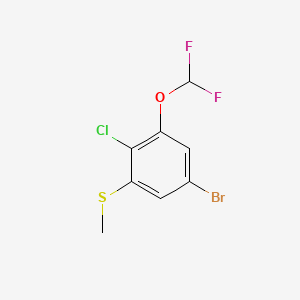
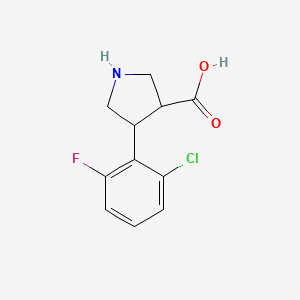
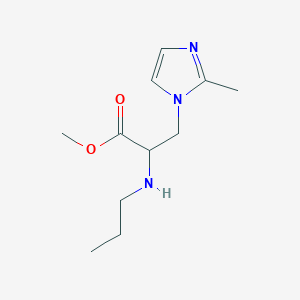
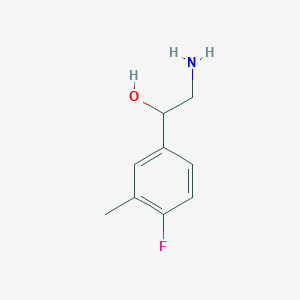
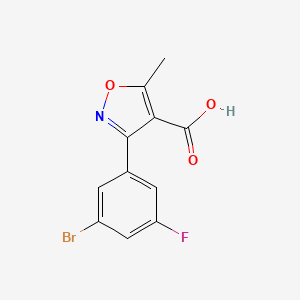
![8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
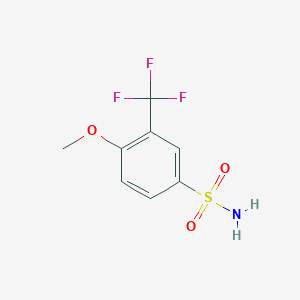
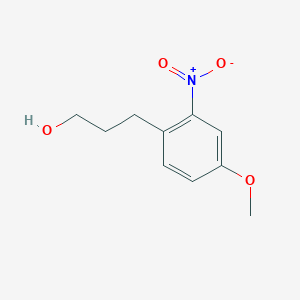
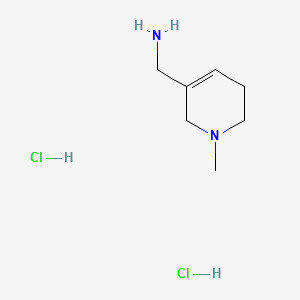
![(1R,5S,6R)-N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13619208.png)

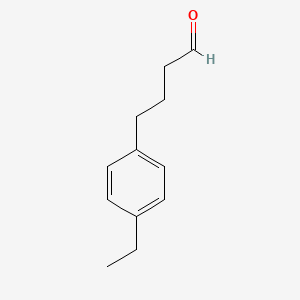
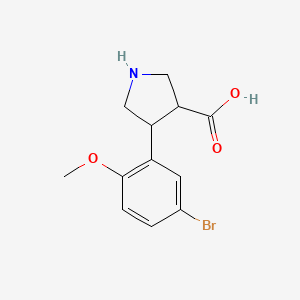
![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)
